6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Researchers probing steric/lipophilic tolerance in enzymes (e.g., CYP2B6, renin) often find simpler naphthalen-2-ol/piperidine analogs insufficient. This compound uniquely combines a bulky 2-phenylpropan-2-yl (cumyl) group with a naphthalen-2-ol/piperidine scaffold, creating a distinct chemical space absent in 6-(piperidin-1-yl)naphthalen-2-ol (CAS 180630-90-4) or 1-(2-phenylpropan-2-yl)piperidine (CAS 92321-29-4). The cumyl anchor serves as a steric and lipophilic probe for deep hydrophobic pockets. - Enables direct SAR comparison with the known CYP2B6 inhibitor 1-(2-phenylpropan-2-yl)piperidine (IC50 5.1 μM). - Serves as a singleton in focused libraries targeting renin or CYP enzymes. - Supplied with ≥95% purity (typical); custom packaging and global logistics available on request.

Molecular Formula C24H27NO
Molecular Weight 345.5 g/mol
CAS No. 2034157-10-1
Cat. No. B1408465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol
CAS2034157-10-1
Molecular FormulaC24H27NO
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2=CC3=C(C=C(C=C3C=C2)O)N4CCCCC4
InChIInChI=1S/C24H27NO/c1-24(2,19-9-5-3-6-10-19)20-12-11-18-15-21(26)17-23(22(18)16-20)25-13-7-4-8-14-25/h3,5-6,9-12,15-17,26H,4,7-8,13-14H2,1-2H3
InChIKeyVARRXVHRTUYJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol: Identity and Procurement Overview


6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol is a synthetic naphthalen-2-ol derivative featuring a piperidine ring at the 4-position and a bulky 2-phenylpropan-2-yl (cumyl) substituent at the 6-position. It has the molecular formula C24H27NO and a molecular weight of 345.48 g/mol . The compound is supplied as a research-grade chemical, with commercially available purity typically specified at 95% or higher . Its structure places it within the broader class of naphthalenyl-piperidines, a scaffold historically investigated for renin inhibition and other pharmacological activities [1].

Hydrophobic probe

Bulky cumyl group supports interrogation of steric and lipophilic pockets in target binding studies.

CYP inhibition SAR

Bridges simple piperidine inhibitors and complex heterocyclic CYP modulators for metabolism studies.

Library diversification

Unique substitution pattern provides singleton for naphthalenyl-piperidine focused screening libraries.

Computational validation

Three pharmacophoric elements serve as a test case for docking, conformational sampling, and free energy calculations.

Why Generic Naphthalene-Piperidine Analogs Fall Short


Generic substitution among naphthalen-2-ol/piperidine hybrids is precarious because minor structural modifications profoundly alter target engagement and ADME profiles [1]. For instance, the removal of the 2-phenylpropan-2-yl group yields 6-(piperidin-1-yl)naphthalen-2-ol (CAS 180630-90-4), a much simpler scaffold with significantly lower lipophilicity and different biological activity . Conversely, the absence of the naphthalen-2-ol core, as in 1-(2-phenylpropan-2-yl)piperidine (CAS 92321-29-4), results in a selective CYP2B6 inhibitor (IC50 5.1 μM) with no inherent activity on naphthalene-associated targets [1]. These examples underscore that the specific combination and positioning of the three key moieties in 6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol creates a unique chemical space that cannot be replicated by mixing and matching simpler, more available analogs.

Target compound
If replaced by des-cumyl analog

Missing 2-phenylpropan-2-yl group reduces lipophilicity and may alter membrane permeability and target engagement context.

Target compound
If replaced by simple piperidine analog

Lacking the naphthalen-2-ol core shifts CYP inhibition selectivity and eliminates naphthalene-related pharmacological interactions.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Impact of the 2-Phenylpropan-2-yl Group

The target compound differs from the simpler analog 6-(piperidin-1-yl)naphthalen-2-ol (CAS 180630-90-4) by the addition of a bulky, hydrophobic 2-phenylpropan-2-yl substituent at the 6-position. This modification is qualitatively expected to increase lipophilicity (cLogP) and molecular surface area, which can enhance blood-brain barrier penetration and alter target binding kinetics, though no direct comparative experimental data was found in non-prohibited sources for this specific pair .

Lipophilicity impact
Class-level inference
MW increase ~118 g/mol (52%) vs des-cumyl analog; cLogP difference not experimentally quantified
Predicted lipophilicity rise may influence permeability and binding kinetics.
No direct comparative experimental data found; in silico estimate only.
Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Naphthalen-2-ol Core vs. Simple Piperidine CYP Inhibitors

A structurally related compound, 1-(2-phenylpropan-2-yl)piperidine, is a known selective, reversible inhibitor of human CYP2B6 (IC50 5.1 μM, Ki 5.6 μM) with weaker activity on CYP2D6 (IC50 74 μM) and CYP3A (IC50 200 μM) [1]. The target compound incorporates this phenylpropan-2-yl-piperidine motif but extends it with a naphthalen-2-ol core. This extension introduces a hydrogen bond donor (phenolic OH) and an extended aromatic system capable of pi-stacking interactions. While no direct CYP inhibition data for 2034157-10-1 was identified in non-prohibited sources, the structural difference from 1-(2-phenylpropan-2-yl)piperidine implies a divergent CYP interaction profile, likely attenuating CYP2B6 selectivity in favor of other targets [2].

CYP inhibition profile
Class-level inference
Comparator 1-(2-phenylpropan-2-yl)piperidine: CYP2B6 IC50 5.1 µM, CYP2D6 74 µM, CYP3A 200 µM. Target compound data not available.
Naphthalen-2-ol extension likely attenuates CYP2B6 selectivity, supporting distinct interaction profiling.
Supplier-reported data; no independent replication accessible.
Cytochrome P450 Enzyme Inhibition Chemical Biology

Purity and Quality Control Across Commercial Sources

The compound is commercially available from multiple suppliers with specified purity levels. MolCore specifies a purity of NLT 98% for CAS 2034157-10-1, while Biomart specifies 95+% . No analytical certificate of analysis was accessible from non-prohibited primary literature sources to independently verify these claims. In contrast, common analogs like 6-(piperidin-1-yl)naphthalen-2-ol (CAS 180630-90-4) may be sourced at 98% purity from various vendors . The purity specification for the target compound is therefore comparable to, but not definitively superior to, available analogs based on supplier declarations alone.

Purity specification
Supporting evidence
NLT 98% (MolCore) / 95+% (Biomart); des-cumyl analog typically 98%.
Supplier declarations show comparable purity ranges; no independent analytical verification.
Verify lot-specific COA for critical assay reproducibility.
Chemical Procurement Quality Control Reproducibility

Scientifically Justified Research Applications


SAR Studies for Hydrophobic Pocket Occupancy

The defining structural feature of this compound is the bulky 2-phenylpropan-2-yl group attached to a naphthalen-2-ol/piperidine scaffold. As the evidence in Section 3 indicates, this motif is absent in the simpler analog 6-(piperidin-1-yl)naphthalen-2-ol [1]. This compound is therefore best deployed as a probe to interrogate the steric and lipophilic tolerance of biological targets (e.g., enzymes with deep hydrophobic pockets) where the cumyl group can serve as an anchor, a role that the simpler analog cannot fulfill.

Cytochrome P450 Profiling in Drug Discovery

Given the known CYP2B6 inhibitory activity of the structurally related fragment 1-(2-phenylpropan-2-yl)piperidine (IC50 5.1 μM) [1], this compound can be used as a tool to study how appending a naphthalen-2-ol core modulates CYP inhibition potency and selectivity. Researchers investigating the structure-activity relationship of piperidine-containing CYP inhibitors would find this compound uniquely useful as it bridges the gap between simple piperidine inhibitors and more complex, multi-target heterocyclic agents.

Naphthalenyl-Piperidine Library Design and Screening

The compound serves as a chemically distinct entry in focused libraries of naphthalenyl-piperidines, a class investigated for renin inhibition and other therapeutic areas [1]. Its specific substitution pattern makes it a valuable singleton for diversity-oriented screening, where the goal is to sample unique chemical space around the naphthalene-piperidine core rather than to simply replicate the activity of existing, well-characterized members of this class.

Computational Chemistry and Molecular Modeling

The compound's three distinct pharmacophoric elements (naphthalen-2-ol, piperidine, cumyl) with rotatable bonds present a useful test case for conformational sampling, docking, and free energy perturbation studies. Procuring the compound experimentally can validate computational predictions of binding modes and affinity, which cannot be achieved using simpler, less functionalized analogs.

Application
Selection Property
Validation Focus
Hydrophobic pocket occupancy SAR
Cumyl group lipophilicity and steric bulk
Target binding affinity with deep hydrophobic pockets
CYP inhibition SAR profiling
Naphthalen-2-ol extension vs simple piperidine
CYP panel selectivity and IC50 determination
Naphthalenyl-piperidine library screening
Unique substitution pattern
Diversity-oriented screening hit rates
Computational model validation
Three distinct pharmacophoric elements
Docking score correlation with experimental binding data
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